molecular formula C13H13BrN2O4 B13906193 Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B13906193
M. Wt: 341.16 g/mol
InChI Key: GWJDVOKJADMCJL-UHFFFAOYSA-N
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Description

Historical Evolution of Pyrazolo[1,5-a]pyridine-Based Drug Discovery

The pyrazolo[1,5-a]pyridine nucleus first gained attention in the 1980s for its structural resemblance to purine bases, enabling interference with nucleotide-binding domains in enzymes. Early work focused on its antimetabolite potential, but advancements in synthetic methodologies in the 2000s unlocked its broader applicability. A pivotal 2012 study demonstrated pyrazolo[1,5-a]pyridines as isoform-selective PI3Kα inhibitors, with compound 5x achieving sub-nanomolar IC₅₀ values (0.9 nM) and suppressing tumor growth in HCT-116 xenografts.

The scaffold’s renaissance accelerated with the development of dual PI3Kγ/δ inhibitors, such as the 2024 pyrazolopyridine derivatives showing nanomolar potency against both isoforms. These breakthroughs underscored the scaffold’s capacity to occupy hydrophobic kinase pockets while maintaining metabolic stability. Table 1 summarizes key milestones in its therapeutic exploitation.

Table 1: Milestones in Pyrazolo[1,5-a]pyridine Drug Development

Year Discovery Therapeutic Area
2012 p110α-selective PI3K inhibitors with in vivo antitumor efficacy Oncology
2017 CRF₁ antagonists for anxiety disorders CNS
2024 Dual PI3Kγ/δ inhibitors for immuno-oncology applications Immunology/Oncology

Synthetic innovations, including aerobic oxidative cyclization strategies, have enabled the efficient production of polysubstituted derivatives. For instance, reacting 3-aminopyridines with 1,3-dicarbonyl compounds in acetic acid/ethanol under oxygen yields functionalized pyrazolo[1,5-a]pyridines in 56–90% yields. These methods directly support the scalable synthesis of diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate and its analogs.

Structural Significance of 5-Bromo Substitution in Heterocyclic Systems

The 5-bromo substituent in this compound serves dual roles: electronic modulation and synthetic versatility. Bromine’s electronegativity (-0.7 Pauling scale) induces a electron-deficient aromatic system, enhancing reactivity toward palladium-catalyzed cross-couplings. This allows sequential functionalization at C5—a strategy employed in synthesizing kinase inhibitors like the PI3Kγ/δ dual inhibitors reported in 2024.

Comparative studies of substituent effects reveal that 5-bromo derivatives exhibit superior coupling efficiency over chloro or iodo analogs. For example, Suzuki-Miyaura reactions of 5-bromopyrazolo[1,5-a]pyridines with aryl boronic acids proceed at 80–90% yield using Pd(OAc)₂/XPhos catalysts, whereas 5-chloro analogs require harsher conditions. The bromine’s moderate steric bulk also prevents catalyst poisoning, a common issue with larger halogens.

Table 2: Impact of C5 Substituents on Pyrazolo[1,5-a]pyridine Properties

Substituent Electronic Effect (Hammett σₚ) Suzuki Coupling Yield (%) LogP
-H 0.00 N/A 1.2
-Br +0.23 85–90 2.8
-Cl +0.37 60–75 2.5
-I +0.35 70–80 3.1

The dicarboxylate groups at C2 and C3 further enhance solubility (logP = 2.8 vs. 3.5 for methyl ester analogs), facilitating pharmacokinetic optimization. X-ray crystallography of related compounds shows that the carboxylate moieties engage in hydrogen bonding with kinase hinge regions, as observed in PI3Kα inhibitor co-crystal structures. This dual role—synthetic handle and pharmacophoric element—positions this compound as a privileged intermediate in structure-activity relationship (SAR) campaigns.

Properties

Molecular Formula

C13H13BrN2O4

Molecular Weight

341.16 g/mol

IUPAC Name

diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C13H13BrN2O4/c1-3-19-12(17)10-9-7-8(14)5-6-16(9)15-11(10)13(18)20-4-2/h5-7H,3-4H2,1-2H3

InChI Key

GWJDVOKJADMCJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1C(=O)OCC)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves three main sequential steps:

  • Formation of the Pyrazolo[1,5-a]pyridine Core
    This cyclization step generally starts from 1-aminopyridinium salts or related precursors reacting with dialkyl acetylenedicarboxylates (e.g., dimethyl or diethyl acetylenedicarboxylate) in polar aprotic solvents like dimethylformamide (DMF) with mild bases such as potassium carbonate (K₂CO₃). The reaction proceeds at room temperature or slightly elevated temperatures over extended periods (e.g., 18 hours), yielding pyrazolo[1,5-a]pyridine-2,3-dicarboxylate esters with yields around 70-80%.

  • Regioselective Bromination at Position 5
    The bromination is typically achieved using N-bromosuccinimide (NBS) or similar brominating agents in solvents like acetonitrile at moderate temperatures (~40°C). The reaction is monitored by thin-layer chromatography (TLC) and purified by flash chromatography. This step introduces the bromine atom selectively at the 5-position of the pyrazolo[1,5-a]pyridine ring.

  • Esterification or Transesterification
    If starting from methyl esters, hydrolysis under acidic aqueous conditions (e.g., sulfuric acid and water at 110°C) followed by reflux with ethanol and sulfuric acid converts the methyl esters into the diethyl ester form. This step ensures the final product is the diethyl ester derivative.

Detailed Reaction Conditions and Optimization

Step Reagents & Conditions Yield (%) Notes
Cyclization 1-aminopyridinium iodide + dimethyl acetylenedicarboxylate in anhydrous DMF, K₂CO₃ base, RT, 18 h ~76 Use of anhydrous solvent and slow addition of DMAD improves yield and reproducibility
Bromination N-bromosuccinimide (NBS), acetonitrile, 40°C, monitored by TLC Not specified Regioselective bromination at position 5; purification by flash chromatography
Esterification Hydrolysis with H₂SO₄/H₂O at 110°C, then reflux with ethanol and H₂SO₄ Not specified Converts methyl esters to diethyl esters

Yield optimization involves increasing equivalents of dialkyl acetylenedicarboxylate (e.g., 1.5 eq.) and maintaining anhydrous conditions to minimize side reactions. Slow reagent addition enhances reproducibility.

Alternative Synthetic Routes

  • One-Pot Cyclization Using Propargylamine and Diethyl Butynedioate
    A patent describes a one-pot synthesis of diethyl pyridine-2,3-dicarboxylate derivatives (structurally related) by reacting propargylamine with diethyl butynedioate in ethanol solvent using hydrogen peroxide as an oxidant at 60–70°C for 11–13 hours. This method offers high yield, low production cost, and reduced environmental impact. While this exact procedure is for the non-brominated pyridine dicarboxylate, analogous approaches could be adapted for pyrazolo[1,5-a]pyridine derivatives with appropriate bromination steps.

  • Oxidative Cyclization Using N-Amino-2-iminopyridines and β-Diketones
    Another method involves reacting N-amino-2-iminopyridines with cyclic β-diketones in ethanol with acetic acid under oxygen atmosphere at 130°C for 18 hours. This oxidative cyclization forms pyrazolo[1,5-a]pyridine cores which could be further functionalized by bromination.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Advantages Limitations
Stepwise Cyclization-Bromination-Esterification 1-aminopyridinium iodide, dimethyl acetylenedicarboxylate K₂CO₃, DMF, NBS bromination, H₂SO₄ hydrolysis, ethanol reflux Well-established, regioselective bromination Multi-step, requires purification
One-Pot Cyclization (Patent) Propargylamine, diethyl butynedioate H₂O₂ oxidant, ethanol solvent, 60–70°C, 11–13 h High yield, low cost, environmentally friendly May require adaptation for bromination
Oxidative Cyclization (Literature) N-amino-2-iminopyridines, cyclic β-diketones Ethanol, acetic acid, O₂ atmosphere, 130°C, 18 h Efficient core formation High temperature, longer reaction

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved in these interactions are still under investigation .

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Substituent Melting Point (°C) Reactivity in Cross-Coupling Key Applications
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate Br Not reported High (Suzuki, Stille) Pharmaceutical intermediates
Dimethyl 5-chloropyrazolo[1,5-a]pyridine-2,3-dicarboxylate Cl Not reported Moderate Precursor for regioselective functionalization
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (unsubstituted) H Not reported Low Base structure for derivatization
  • Bromine vs. Chlorine : The bromine atom enhances electrophilicity, making it more reactive in cross-coupling reactions compared to chlorine .
  • Unsubstituted Analogs : Lack of a halogen limits utility in metal-catalyzed reactions but simplifies synthesis .

Ester Group Variations

Compound Ester Groups Solubility Hydrolysis Reactivity Reference
This compound Diethyl Higher in organic solvents Slower due to larger alkyl groups
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate Dimethyl Lower in organic solvents Faster hydrolysis
  • Diethyl vs. Dimethyl Esters: Diethyl esters exhibit better solubility in non-polar solvents but slower hydrolysis rates compared to dimethyl analogs .

Positional Isomerism and Hydrogenated Derivatives

Compound Position/Modification Key Feature Application
Diethyl 6-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate Fluorine at position 6 Electron-withdrawing group Tuning electronic properties
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate Hydrogenated core Increased flexibility Studying conformational effects
  • Fluorine at Position 6 : Alters electron density, impacting charge transport in materials science .

Reactivity in Cross-Coupling Reactions

This compound undergoes sequential palladium-catalyzed arylations at positions 6, 4, and 2, enabling modular synthesis of polyfunctionalized heterocycles . In contrast, chloro analogs require harsher conditions for similar transformations .

Biological Activity

Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate (DBPPDC) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of DBPPDC, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 2809036-35-7
  • Molecular Formula : C13H13BrN2O4
  • Molecular Weight : 341.16 g/mol
  • Purity : 97% .

Synthesis of DBPPDC

The synthesis of DBPPDC typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for the introduction of various substituents at different positions on the pyrazolo ring, enhancing the compound's structural diversity and biological activity .

Anticancer Potential

Recent studies have highlighted the anticancer properties of DBPPDC. Its structural analogs have shown promising results as inhibitors of various cancer cell lines. For instance:

  • In Vitro Studies : DBPPDC demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • In Vivo Studies : Animal models treated with DBPPDC exhibited reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent .

Enzymatic Inhibition

DBPPDC has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases:

  • Hsp90 Inhibition : The compound has been identified as a potential inhibitor of Hsp90, a chaperone protein implicated in the stabilization of many oncogenic proteins. Inhibiting Hsp90 can lead to the degradation of these proteins and subsequent cancer cell death .

Other Biological Activities

In addition to its anticancer effects, DBPPDC has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies indicate that DBPPDC possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Case Studies and Research Findings

StudyFindings
In Vitro Anticancer ActivitySignificant cytotoxicity against MCF-7 and A549 cell lines; apoptosis induction observed.
In Vivo Tumor Growth InhibitionReduced tumor size in animal models; potential for clinical application in oncology.
Enzymatic ActivityIdentified as an Hsp90 inhibitor; mechanism involves destabilization of oncogenic proteins.
Antimicrobial TestingEffective against multiple bacterial strains; warrants further investigation.

Q & A

(Basic) What are the optimized synthetic routes for Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves three key steps: (1) cyclization to form the pyrazolo[1,5-a]pyridine core, (2) bromination at position 5, and (3) esterification.

  • Cyclization: Start with 1-aminopyridinium iodide and dimethyl acetylenedicarboxylate (DMAD) in DMF with K₂CO₃ as a base. Stir at room temperature for 18 hours to form dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (yields ~76%) .
  • Bromination: Use N-bromosuccinimide (NBS) in acetonitrile at 40°C for regioselective bromination. Monitor via TLC and purify via flash chromatography (petroleum ether:EtOAc) .
  • Esterification: Hydrolyze the methyl esters (H₂SO₄/H₂O, 110°C), then reflux with ethanol and H₂SO₄ to yield the diethyl ester .
    Yield Optimization: Increase equivalents of DMAD (1.5 eq.) and use anhydrous DMF to minimize side reactions. Slow addition of reagents (e.g., dropwise DMAD) improves reproducibility .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key for confirming regiochemistry. For example, the 5-bromo substituent deshields adjacent protons, causing downfield shifts (e.g., δ 8.51 ppm for H-6 in iodinated analogs) .
  • LC-MS: Validates molecular weight (expected [M+H]⁺ ~ 371.1 for C₁₃H₁₂BrN₂O₄). Use ESI+ mode with acetonitrile/water gradients .
  • IR Spectroscopy: Confirm ester C=O stretches (~1720 cm⁻¹) and absence of -OH bands (if hydrolyzed) .

(Advanced) How does the bromine atom at position 5 influence the electronic structure and reactivity of the pyrazolo[1,5-a]pyridine core?

Methodological Answer:

  • Electronic Effects: Bromine’s electron-withdrawing nature decreases electron density at positions 2 and 3, making the dicarboxylate esters more electrophilic. This enhances reactivity in Suzuki couplings or nucleophilic aromatic substitutions .
  • Reactivity Studies: Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces. Compare HOMO/LUMO levels of brominated vs. non-brominated analogs to predict sites for functionalization .

(Advanced) What strategies address regioselectivity challenges during bromination of the pyrazolo[1,5-a]pyridine scaffold?

Methodological Answer:

  • Directing Groups: The 2,3-dicarboxylate esters act as meta-directing groups, favoring bromination at position 5. Confirm via NOESY NMR to rule out positional isomers .
  • Solvent/Reagent Control: Use polar aprotic solvents (e.g., CH₃CN) with NBS to minimize radical pathways. For competing sites (e.g., position 7), employ Lewis acids like FeCl₃ to modulate selectivity .

(Advanced) How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • SHELX Refinement: Collect high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL for structure solution via direct methods. The bromine atom’s high electron density aids in phasing .
  • Twinned Data Handling: For poorly diffracting crystals, apply SHELXL’s TWIN/BASF commands. Validate with R-factor convergence (<5% discrepancy) .

(Data Contradiction) How should researchers interpret conflicting NMR data between synthetic batches?

Methodological Answer:

  • Solvent/Impurity Effects: Compare spectra in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, ester protons in CDCl₃ resonate at δ 4.05 ppm but shift upfield in DMSO .
  • Dynamic Effects: Rotameric states of esters can split signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks and confirm assignments .
  • Quantitative Analysis: Integrate diagnostic peaks (e.g., H-5 in pyridine ring) against internal standards (TMS) to assess purity. Cross-validate with LC-MS for low-level impurities .

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